molecular formula C10H12BrNOSi B1289967 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1131335-72-2

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1289967
M. Wt: 270.2 g/mol
InChI Key: IXYOZGPZWPDQKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been explored through various methods. One approach involves the one-pot synthesis of furo[3,4-b]pyridin-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which is treated with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate. This intermediate then reacts with carbonyl compounds to yield the desired furopyridinones after treatment with hydrochloric acid . Another method for synthesizing furo[3,2-b]pyridine and its methyl derivatives starts with ethyl 3-hydroxypiconate, which undergoes O-alkylation followed by cyclization, hydrolysis, and decarboxylation to produce furo[3,2-b]pyridin-3-(2H)-one. Further reduction and dehydration yield furo[3,2-b]pyridine .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Although not the exact compound , this study provides insights into the structural characteristics that might be expected in similar bromo-furopyridine derivatives.

Chemical Reactions Analysis

The reactivity of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones has been studied, showing that these compounds can serve as precursors for the synthesis of various thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series . This indicates that bromo-substituted furopyridines have the potential to undergo further functionalization through reactions with nucleophiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine are not directly reported in the provided papers, the properties of structurally related compounds can offer some general insights. For instance, the density and cell parameters of a crystalline bromo-furopyridine derivative have been detailed , and the synthesis of 2,6-bis(trimethyltin)pyridine as a precursor for pyridine-based ligands suggests potential applications in supramolecular chemistry . The physical properties such as solubility, melting point, and boiling point are typically influenced by the functional groups present in the molecule and can be inferred based on the behavior of similar compounds.

Scientific Research Applications

Synthesis and Structural Characterization

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is involved in various synthesis processes and structural characterizations. For instance, its derivatives have been used in the synthesis of cyano derivatives of furopyridines, which are then converted to carboxamides, ethyl imidates, and ethyl carboxylates (Shiotani & Taniguchi, 1997). Additionally, the compound plays a role in the synthesis of functionalized 2-substituted furopyridines, showcasing its versatility in chemical reactions (Arcadi et al., 2002).

Molecular Structure Investigations

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. Such studies provide insights into molecular geometry, hydrogen bonding, and π-π interactions in the crystal packing (Rodi et al., 2013).

Applications in Organic Synthesis

In the field of organic synthesis, 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine derivatives have been used in various reactions. For instance, they are utilized in the synthesis of different heterocyclic compounds, demonstrating their broad utility in chemical synthesis (Yamaguchi et al., 1998).

Electrophilic Substitution Reactions

The compound and its derivatives have been subjected to electrophilic substitution reactions. These reactions play a critical role in the synthesis of various functionalized heterocyclic compounds, indicating the compound's reactivity and application in creating complex molecular structures (May & Townsend, 1975).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and adequate ventilation are advised when handling this compound .

properties

IUPAC Name

(6-bromofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYOZGPZWPDQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629819
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS RN

1131335-72-2
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131335-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz

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